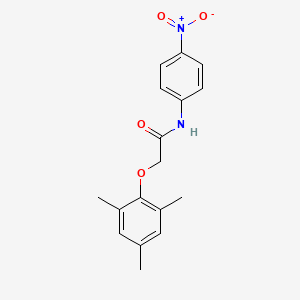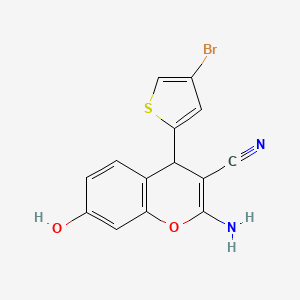
N-(1,1-dioxidotetrahydro-3-thienyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydro-3-thienyl)cyclohexanecarboxamide, also known as TTA-A2, is a synthetic compound that has been widely used in scientific research. TTA-A2 belongs to the class of thiazolidinedione compounds and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of the cell membrane and controlling the duration of action potentials, thereby regulating cellular excitability .
Mode of Action
N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide acts as an activator of the GIRK channels . By activating these channels, the compound allows more potassium ions to flow into the cell. This inward flow of potassium ions makes the inside of the cell more negative, hyperpolarizing the cell membrane potential. This hyperpolarization inhibits the firing of action potentials, thereby reducing cellular excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide affects the potassium ion homeostasis within the cell . The increased potassium ion conductance hyperpolarizes the cell membrane, which can influence various downstream biochemical pathways. For instance, it can inhibit the release of neurotransmitters, modulate heart rate, and regulate insulin secretion .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays, indicating its metabolic stability .
Result of Action
The activation of GIRK channels by N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide leads to a decrease in cellular excitability . This can result in various molecular and cellular effects, depending on the type of cell and the specific role of GIRK channels in that cell. For instance, in neurons, this could lead to decreased neurotransmitter release, while in cardiac cells, it could lead to a slower heart rate .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPLTYHPBOZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)

![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)
![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)


